

Technical Guide: (Dicyclopropylmethyl)amine Hydrochloride Molecular Structure & Synthesis

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Compound of Interest

Compound Name: (Dicyclopropylmethyl)amine Hydrochloride
CAS No.: 51043-72-2
Cat. No.: B3025387

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Executive Summary

Compound: **(Dicyclopropylmethyl)amine Hydrochloride** CAS (HCl Salt): 51043-72-2 CAS (Free Base): 13375-29-6 Formula: C

H

N

HCl Molecular Weight: 147.65 g/mol (Salt); 111.19 g/mol (Base)

(Dicyclopropylmethyl)amine Hydrochloride is a specialized aliphatic amine building block characterized by two cyclopropyl rings attached to a central methine carbon bearing the amino group. This "bis-cyclopropyl" motif creates a unique steric and electronic environment, making it a critical pharmacophore in medicinal chemistry. It serves as a metabolically stable bioisostere for isopropyl or sec-butyl groups, offering resistance to oxidative metabolism while maintaining lipophilicity.

Molecular Architecture & Physiochemical Properties[1][2]

Structural Analysis

The molecule consists of a central

hybridized carbon atom bonded to:

- Two Cyclopropyl Groups: These rings introduce significant angular strain (~27.5 kcal/mol per ring) and steric bulk. The cyclopropyl C-C bonds have high σ -character (banana bonds), allowing for hyperconjugative interaction with the adjacent C-N orbital, potentially lowering the pKa slightly compared to acyclic analogs like diisopropylamine.
- Primary Amine (in salt form): The hydrochloride salt exists as a stable, crystalline ammonium cation.

Conformational Locking: Unlike an isopropyl group, the cyclopropyl rings are rigid. The "bis-cyclopropyl" arrangement adopts a staggered conformation to minimize steric repulsion between the ring hydrogens, creating a "butterfly-like" steric shield around the amine. This shielding protects the nitrogen from rapid metabolic N-oxidation or deamination.

Key Properties Table[3]

Property	Value	Note
Appearance	White to off-white crystalline solid	Hygroscopic; store under desiccant.
Melting Point	>190 °C (dec)	Typical for amine hydrochlorides.
Solubility	High in Water, Methanol, DMSO	Limited solubility in non-polar solvents (Hexane).
Acidity (pKa)	~10.5 (estimated for conjugate acid)	Comparable to standard primary aliphatic amines.
LogP (Free Base)	~1.24	Moderate lipophilicity suitable for CNS penetration.

Synthetic Pathways[1][2]

The synthesis of **(Dicyclopropylmethyl)amine Hydrochloride** relies on constructing the C-N bond at the sterically crowded dicyclopropyl methyl center. Direct substitution is difficult due to steric hindrance; therefore, reductive methods starting from Dicyclopropyl Ketone are the industry standard.

Synthesis Workflow Diagram



Figure 1: Synthetic pathway from Dicyclopropyl Ketone via Oxime Reduction.

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Detailed Protocol: Oxime Reduction Route

This method is preferred for laboratory-scale synthesis due to high fidelity and ease of purification.

Step 1: Formation of Dicyclopropyl Ketoxime

- Reagents: Dissolve Dicyclopropyl ketone (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).
- Condition: Reflux for 2–4 hours. Monitor by TLC (disappearance of ketone).
- Workup: Remove ethanol under vacuum. Partition residue between water and ethyl acetate. Dry organic layer () and concentrate.
- Yield: Typically >90% (White solid).

Step 2: Reduction to Amine

- Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF under Argon/Nitrogen.
- Addition: Add the ketoxime (dissolved in THF) dropwise at 0°C.
- Reaction: Warm to room temperature, then reflux for 4–6 hours. The steric bulk of the two cyclopropyl rings requires thermal energy to ensure complete reduction of the C=N bond.
- Quench: Standard Fieser workup (mL , mL 15% NaOH, mL). Filter precipitate.
- Isolation: Concentrate filtrate to obtain the crude free base oil.

Step 3: Salt Formation

- Dissolution: Dissolve the crude amine in diethyl ether or dichloromethane.

- Acidification: Add 4M HCl in Dioxane dropwise at 0°C.
- Precipitation: The hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Structural Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

Nuclear Magnetic Resonance (¹H NMR)

The symmetry of the molecule simplifies the spectrum.

- Solvent: DMSO-
or D
O.
- 0.3 – 0.7 ppm (8H, m): Cyclopropyl methylene protons (). These appear as complex high-field multiplets characteristic of the strained ring.
- 1.1 – 1.3 ppm (2H, m): Cyclopropyl methine protons (ring CH attached to central carbon).
- 2.3 – 2.5 ppm (1H, m): Central methine proton (). Note: This signal may overlap with solvent peaks in DMSO; D
O is preferred for clarity.
- 8.0 – 8.5 ppm (3H, br s): Ammonium protons (). Only visible in DMSO-
; disappears in D
O exchange.

Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Parent Ion:

m/z.
- Fragmentation: Loss of ammonia (, -17) to form the dicyclopropylcarbinyl cation (95) is a common fragmentation pathway.

Medicinal Chemistry Applications Pharmacophore Logic

The (Dicyclopropylmethyl)amine moiety is a high-value pharmacophore because it combines lipophilicity with metabolic resistance.

- Bioisostere: It acts as a rigid, larger analog of the isopropyl group.
- Metabolic Stability: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than acyclic secondary alkyl C-H bonds (~95 kcal/mol). This makes the adjacent positions resistant to Cytochrome P450-mediated hydroxylation.
- Receptor Affinity: The "butterfly" shape fits into hydrophobic pockets of receptors (e.g., Imidazoline receptors, NMDA receptors) where a flat aromatic ring might be too large and an isopropyl group too flexible.

Application Diagram

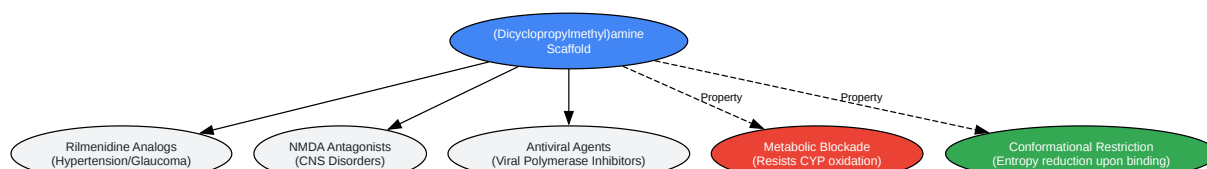


Figure 2: Medicinal Chemistry Utility and Mechanism of Action.

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[1][2][4][5][6][7]

Handling & Safety Information

- Hazard Class: Irritant (Skin/Eye/Respiratory).
- Storage: Hygroscopic. Store at room temperature in a tightly sealed container, preferably in a desiccator.
- Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
- Incompatibility: Reacts with acid chlorides and anhydrides to form amides; reacts with aldehydes to form imines.

References

- Synthesis and Properties: Dicyclopropylmethylamine and derivatives. ChemicalBook. CAS 13375-29-6 Data. [1][2][3][4] [Link](#)
- Salt Identification: AB215435 | **(Dicyclopropylmethyl)amine hydrochloride**. ABCR GmbH. [Link](#)
- Cyclopropyl Group in Drug Design: The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link](#)

- Mechanistic Insight: Reductive amination of ketones: General protocols. Organic Chemistry Portal. [Link](#)

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Sources

- 1. Dicyclopropane Methylamine Cas No: 13375-29-6 Cas No: 13375-29-6 at Best Price in Wuhan | Wuhan Enyu Technology Development Co., Ltd. [[tradeindia.com](#)]
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- 3. 13375-29-6|Dicyclopropylmethanamine| Ambeed [[ambeed.com](#)]
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